molecular formula C20H17ClN4O2S B2364784 N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 425400-59-5

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No. B2364784
CAS RN: 425400-59-5
M. Wt: 412.89
InChI Key: YHABUFQCOSLQNU-XJLPLWBLSA-N
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Description

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Antibacterial Activity : Several studies have synthesized derivatives of thiazolidinone and evaluated their antibacterial activity against a variety of bacterial strains, including gram-positive and gram-negative bacteria such as S. aureus and E. coli. These compounds have shown moderate to good activity, indicating their potential as antibacterial agents (Desai et al., 2008), (Mistry et al., 2009).

Antifungal Activity : The synthesis of novel thiazolidinone and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety has been investigated for their antifungal activity. Some of these compounds exhibited promising activities, suggesting their use as antifungal agents (Gouda et al., 2010).

Anticancer and Antitumor Applications

Anticancer Activity : A variety of thiazolidinone derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds have shown promising antitumor properties against various cancer cell lines, including colon, breast, and liver cancer cells, indicating their potential in cancer therapy (George, 2012).

Antitumor Activity : The stereoselective synthesis of thiazolidinone derivatives has been explored, with some compounds exhibiting significant broad anticancer activity, especially against leukemia and colon cancer cell lines. These findings highlight the potential of thiazolidinone derivatives in antitumor therapy (Hassan et al., 2020).

Antifibrotic Applications

Antifibrotic Activity : Research has focused on the synthesis and antifibrotic activity determination of amino(imino)thiazolidinone derivatives. Some of these compounds have demonstrated high antifibrotic activity levels and did not scavenge superoxide radicals, indicating their potential as antifibrotic agents (Kaminskyy et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c21-15-8-10-16(11-9-15)23-18(26)13-17-19(27)24-20(28-17)25-22-12-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,23,26)(H,24,25,27)/b7-4+,22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABUFQCOSLQNU-XJLPLWBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

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